(3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone
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Overview
Description
(3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry .
Preparation Methods
The synthesis of (3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone can be achieved through various synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
(3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
(3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone can be compared to other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. For example, psoralen is used in the treatment of skin diseases, while this compound has broader antimicrobial properties .
Properties
IUPAC Name |
(3-amino-5-chloro-1-benzofuran-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(17)15(19-12)14(18)9-4-2-1-3-5-9/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUNBNNOUYIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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